An In-depth Technical Guide to 4-(1-((1H-Indazol-1-yl)methyl))benzonitrile
An In-depth Technical Guide to 4-(1-((1H-Indazol-1-yl)methyl))benzonitrile
A Note to the Reader: Publicly available scientific data on 4-(Indazol-1-ylmethyl)benzonitrile is limited. However, extensive research exists for a structurally related and pharmaceutically significant compound, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of the aromatase inhibitor Letrozole. This guide will focus on providing a comprehensive overview of this triazole analogue, with the understanding that its chemical properties and synthesis may offer valuable insights for researchers interested in the indazole counterpart.
Introduction: A Pivotal Intermediate in Aromatase Inhibitor Synthesis
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a critical building block in the pharmaceutical industry, primarily recognized for its role as a precursor to Letrozole, a potent nonsteroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[1][2] The molecule's structure, featuring a benzonitrile group linked to a triazole moiety via a methylene bridge, is key to its function in the Letrozole synthesis pathway.[2] The presence of the triazole ring is a common feature in many antifungal and antimicrobial agents, suggesting a broader potential for biological activity.[3] This guide provides an in-depth analysis of its synthesis, chemical properties, and the analytical techniques used for its characterization.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile are fundamental to its reactivity and handling.
Chemical Structure
Caption: Workflow for Synthesis Method A.
Chemical Reactivity and Stability
The reactivity of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is governed by its functional groups: the triazole ring, the benzonitrile moiety, and the methylene bridge.
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N-Alkylation: The triazole ring can undergo further alkylation, although the existing substitution at N1 directs reactivity.
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Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for further derivatization.
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Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the substitution pattern influenced by the existing substituents.
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Stability: The compound should be stored in a dry, cool environment (2-8°C) to prevent degradation. [4]It is incompatible with strong acids, strong oxidizing agents, and reducing agents. [5]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole ring, the methylene bridge, and the benzene ring. The protons on the triazole ring (C-H) would appear as singlets in the downfield region. The methylene protons (-CH₂-) would likely appear as a singlet, and the aromatic protons would exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring (two doublets).
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¹³C NMR: The carbon NMR would show signals for each unique carbon atom in the molecule, including the carbons of the triazole and benzene rings, the methylene carbon, and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic and methylene groups, and C=C and C=N stretching vibrations from the aromatic and triazole rings.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (184.20 g/mol ). Fragmentation patterns would likely involve the cleavage of the methylene bridge and fragmentation of the triazole and benzonitrile moieties.
Applications in Drug Discovery and Development
The primary and most well-documented application of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is as a key intermediate in the synthesis of Letrozole. [2]Letrozole is an aromatase inhibitor that works by blocking the conversion of androgens to estrogens, a critical step in the growth of hormone-receptor-positive breast cancers. [6] The indazole scaffold, a close structural relative of the triazole ring system, is also a "privileged scaffold" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. [7][8]This suggests that 4-(Indazol-1-ylmethyl)benzonitrile and its derivatives could be valuable starting points for the discovery of new bioactive molecules. The indazole nucleus can act as a bioisostere for phenol and indole, offering advantages in terms of metabolic stability and lipophilicity. [7]
Caption: Applications and research potential.
Safety and Handling
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator. [5]It is harmful if swallowed, in contact with skin, or if inhaled. [5]Standard laboratory safety protocols should be followed to avoid contact and inhalation. [5]
Conclusion
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a compound of significant interest to the pharmaceutical industry due to its essential role in the synthesis of Letrozole. While detailed public data on its chemical properties is somewhat limited, its synthesis is well-established, with methods available to produce it with high yield and selectivity. The structural motifs present in this molecule, particularly the triazole ring, suggest potential for its use in the development of other biologically active compounds. For researchers investigating related structures, such as 4-(Indazol-1-ylmethyl)benzonitrile, the information presented here provides a valuable foundation for synthesis, characterization, and potential applications.
References
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